
4-Iodo-3-(trifluoromethyl)aniline
Overview
Description
4-Iodo-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of 4-Iodo-3-(trifluoromethyl)aniline may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce nitro or hydroxyl derivatives.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
Uniqueness
4-Iodo-3-(trifluoromethyl)aniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromo, chloro, and fluoro analogs
Biological Activity
4-Iodo-3-(trifluoromethyl)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. The presence of the iodine atom and the trifluoromethyl group significantly influence its chemical behavior, making it a subject of interest for various applications, including its role as a pharmaceutical intermediate.
Chemical Structure and Properties
The molecular formula of this compound is C7H5F3IN. Its structure features an iodine atom at the para position relative to the amino group and a trifluoromethyl group at the meta position, which enhances its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Weight | 267.02 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The mechanism of action of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the iodine atom can engage in halogen bonding, which may influence binding affinity and specificity towards biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with trifluoromethyl groups can enhance cytotoxicity against various cancer cell lines . The structural modifications, including the presence of halogen atoms, have been linked to improved binding interactions with cancer-related targets.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Trifluoromethyl-substituted anilines have demonstrated effectiveness against a range of bacterial and fungal pathogens. For example, studies reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µM against specific strains of bacteria .
Case Studies
- Antimicrobial Efficacy : A study explored the antimicrobial properties of several trifluoromethyl anilines, including this compound. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated anilines:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-3-(trifluoromethyl)aniline | Bromine instead of iodine | Moderate anticancer activity |
4-Chloro-3-(trifluoromethyl)aniline | Chlorine instead of iodine | Lower antimicrobial efficacy |
4-Fluoro-3-(trifluoromethyl)aniline | Fluorine instead of iodine | Minimal cytotoxic effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Iodo-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves iodination of 3-(trifluoromethyl)aniline derivatives. For example, electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions (e.g., H₂SO₄ or HOAc) can introduce the iodine substituent. Palladium-catalyzed coupling (e.g., Sonogashira or Suzuki-Miyaura) is also viable for introducing trifluoromethyl or iodine groups . Key factors include temperature (80–120°C), solvent choice (DMF, THF), and catalyst loading (1–5 mol% Pd). Yields range from 60–85%, with impurities managed via column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like ethanol or hexane. Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement via SHELX programs (e.g., SHELXL-2018) confirm bond lengths (C-I ≈ 2.09 Å, C-CF₃ ≈ 1.53 Å) and dihedral angles. Complementary techniques include NMR (¹H/¹³C/¹⁹F), FT-IR (N-H stretch ~3400 cm⁻¹), and mass spectrometry (EI-MS: [M⁺] at m/z 287.02) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : This compound is toxic upon inhalation, ingestion, or skin contact. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to moisture or heat to prevent decomposition. Storage conditions: 2–8°C in amber glass under inert gas (Ar/N₂). Spills require neutralization with 10% NaHCO₃ and adsorption via silica gel. Safety data align with EC Regulation No. 1907/2006 and OSHA guidelines .
Q. How does the trifluoromethyl group influence the compound’s electronic properties?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring. This activates the ring toward electrophilic substitution at the para position but deactivates meta positions. Hammett substituent constants (σₘ = 0.43, σₚ = 0.54) correlate with enhanced acidity (pKa ~4.4) and altered reactivity in cross-coupling reactions .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm; J = 8–10 Hz).
- ¹⁹F NMR : CF₃ signal at δ -60 to -65 ppm (quartet, J = 12 Hz).
- FT-IR : N-H stretching (3360 cm⁻¹), C-F vibrations (1150–1250 cm⁻¹).
- UV-Vis : λₘₐₓ ~265 nm (π→π* transitions).
- EI-MS : Base peak at m/z 287.02 ([M⁺]) with fragments at m/z 170 (CF₃C₆H₄NH₂⁺) .
Advanced Research Questions
Q. How can computational chemistry (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), Fukui indices, and electrostatic potential surfaces. For example, the iodine atom’s high electrophilicity (f⁺ > 0.3) predicts preferential oxidative addition in Pd-catalyzed couplings. Solvent effects (PCM model) and transition-state barriers (NEB method) refine reaction pathways .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies arise from competing side reactions (e.g., dehalogenation or CF₃ group hydrolysis). Mitigation strategies:
- Kinetic Control : Lower reaction temperatures (≤80°C) and shorter times (2–4 hrs).
- Catalyst Optimization : Use Pd(OAc)₂/XPhos (1 mol%) for higher turnover.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA) to isolate pure product .
Q. How does the iodine substituent affect biological activity in kinase inhibition studies?
- Methodological Answer : The iodine atom’s van der Waals radius (1.98 Å) and hydrophobic nature enhance binding to kinase ATP pockets (e.g., EGFR or VEGFR2). Structure-activity relationship (SAR) studies show IC₅₀ improvements (2–10 nM) compared to non-iodinated analogs. Radiolabeling (¹²⁵I) enables tracer studies in cellular assays .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Solutions:
- Crystallization Solvent : Use mixed solvents (e.g., EtOH/CHCl₃ 3:1) to slow nucleation.
- Seeding : Introduce microcrystals to induce uniform growth.
- Temperature Gradients : Cool from 50°C to 4°C at 0.5°C/hr.
Data collection at 100 K minimizes thermal motion artifacts .
Q. How is this compound utilized in the synthesis of agrochemical intermediates?
- Methodological Answer : As a precursor for herbicides (e.g., trifluoromethylpyridines), it undergoes Ullmann coupling with chloropyridines (CuI, 110°C) to form biphenyl intermediates. Alternatively, Sandmeyer reactions convert the -NH₂ group to -CN or -Cl, enabling diversification. Case study: Synthesis of 5-(trifluoromethyl)benzoxazole (yield: 72%) via cyclization with o-aminophenol .
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVVSYSGZZPGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629545 | |
Record name | 4-Iodo-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155403-06-8 | |
Record name | 4-Iodo-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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